2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone
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Description
2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H25N5O3S2 and its molecular weight is 435.56. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a piperazine moiety have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of action
The interaction of these compounds with alpha1-adrenergic receptors can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of compounds with a piperazine moiety have been studied. Some of these compounds have shown an acceptable pharmacokinetic profile .
Result of action
The interaction of these compounds with alpha1-adrenergic receptors can lead to various physiological effects depending on the specific receptor subtype they interact with and the tissue in which these receptors are expressed .
Biochemical Analysis
Biochemical Properties
Enzyme Interactions: This compound interacts with several enzymes, influencing their activity. Notably, it acts as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in acetylcholine hydrolysis, and inhibiting it increases acetylcholine levels. Compound 6b, carrying a p-methylphenyl group, exhibits competitive inhibition against AChE with a Ki value of 3.73 ± 0.9 nM . This interaction affects cholinergic transmission and cognitive functions.
Molecular Mechanism
Binding Interactions: At the molecular level, 2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone likely binds to specific sites within enzymes or receptors. Molecular docking studies suggest that the p-methylphenyl group interacts actively with the hinge region of AChE
Properties
IUPAC Name |
2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-26-16-4-2-15(3-5-16)22-6-8-24(9-7-22)18-20-21-19(29-18)28-14-17(25)23-10-12-27-13-11-23/h2-5H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBVQZDFCAIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.